2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide 2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 2034318-36-8
VCID: VC4360140
InChI: InChI=1S/C18H23N3O3/c22-17-10-13(11-21(17)14-5-6-14)20-18(23)12-7-8-19-16(9-12)24-15-3-1-2-4-15/h7-9,13-15H,1-6,10-11H2,(H,20,23)
SMILES: C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CC(=O)N(C3)C4CC4
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4

2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide

CAS No.: 2034318-36-8

Cat. No.: VC4360140

Molecular Formula: C18H23N3O3

Molecular Weight: 329.4

* For research use only. Not for human or veterinary use.

2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide - 2034318-36-8

Specification

CAS No. 2034318-36-8
Molecular Formula C18H23N3O3
Molecular Weight 329.4
IUPAC Name 2-cyclopentyloxy-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pyridine-4-carboxamide
Standard InChI InChI=1S/C18H23N3O3/c22-17-10-13(11-21(17)14-5-6-14)20-18(23)12-7-8-19-16(9-12)24-15-3-1-2-4-15/h7-9,13-15H,1-6,10-11H2,(H,20,23)
Standard InChI Key WCPVWHPFMGGNLE-UHFFFAOYSA-N
SMILES C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3CC(=O)N(C3)C4CC4

Introduction

2-(Cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide is a complex organic compound that combines elements of cyclopentyloxy, cyclopropyl, oxopyrrolidin, and isonicotinamide moieties. This compound is of interest in pharmaceutical and chemical research due to its unique structural features, which may confer specific biological activities.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with appropriate amines, followed by modification to incorporate the cyclopentyloxy and cyclopropyl-oxopyrrolidin moieties. Detailed synthesis protocols may vary depending on the specific starting materials and conditions chosen.

Biological Activity and Potential Applications

While specific biological activities of 2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide are not extensively documented, compounds with similar structural elements have shown potential in various therapeutic areas. For example, isonicotinamide derivatives have been explored for their antimicrobial and antiviral properties, while cyclopentyloxy and cyclopropyl groups can contribute to unique pharmacokinetic profiles.

Research Findings and Future Directions

Research on this compound is limited, but studies on related compounds suggest potential applications in drug discovery. Future research should focus on elucidating its biological activity, pharmacokinetics, and potential therapeutic uses.

Safety and Handling

As with many organic compounds, handling 2-(cyclopentyloxy)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)isonicotinamide requires appropriate safety precautions, including protective clothing and ventilation, to minimize exposure risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator